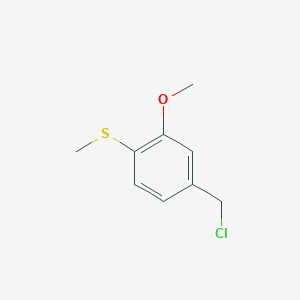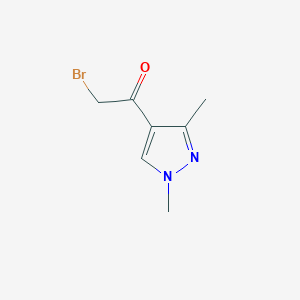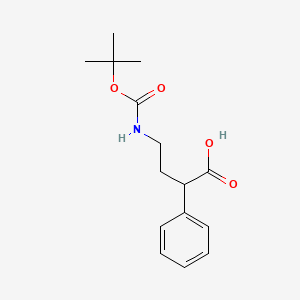
Bis(pentafluorophenyl)hydroxyphosphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)hydroxyphosphine typically involves the reaction of pentafluorophenyl lithium with phosphorus trichloride, followed by hydrolysis. The reaction can be summarized as follows:
Formation of Pentafluorophenyl Lithium: Pentafluorobenzene is treated with n-butyllithium to form pentafluorophenyl lithium.
Reaction with Phosphorus Trichloride: The pentafluorophenyl lithium is then reacted with phosphorus trichloride to form bis(pentafluorophenyl)phosphine dichloride.
Hydrolysis: The bis(pentafluorophenyl)phosphine dichloride is hydrolyzed to yield this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)hydroxyphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(pentafluorophenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Addition: The compound can add to activated carbon-carbon double bonds to form new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Addition: The addition reactions typically require the presence of a catalyst or specific reaction conditions to proceed efficiently.
Major Products
Oxidation: Bis(pentafluorophenyl)phosphine oxide.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
Addition: New phosphine derivatives with added functional groups.
Scientific Research Applications
Bis(pentafluorophenyl)hydroxyphosphine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which bis(pentafluorophenyl)hydroxyphosphine exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its phosphine and pentafluorophenyl groups. These interactions can involve coordination to metal centers, formation of hydrogen bonds, or participation in redox reactions. The exact pathways and molecular targets vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)phosphine oxide: Similar in structure but with an oxidized phosphorus center.
Pentafluorophenylphosphine: Contains only one pentafluorophenyl group.
Bis(trifluoromethyl)phosphine: Contains trifluoromethyl groups instead of pentafluorophenyl groups.
Uniqueness
Bis(pentafluorophenyl)hydroxyphosphine is unique due to the presence of two pentafluorophenyl groups and a hydroxyphosphine moiety. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with metals. These properties make it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)phosphinous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBKSOIRNHMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF10OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



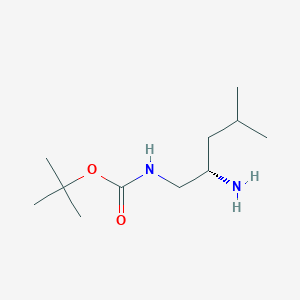
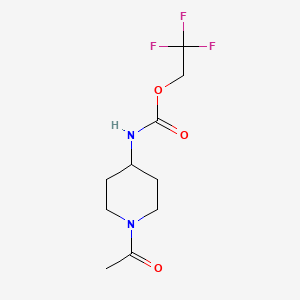
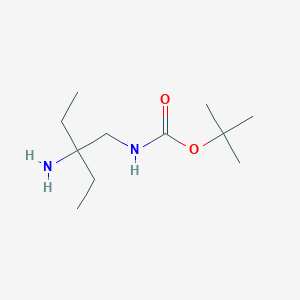
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
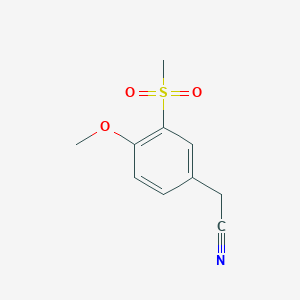
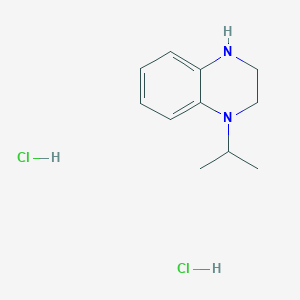
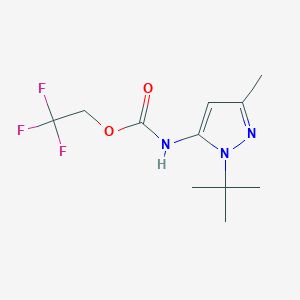
![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)
